Methyl(3-bromopropyl)carbamate
Description
Methyl(3-bromopropyl)carbamate is a brominated carbamate derivative characterized by a methyl carbamate group attached to a 3-bromopropyl chain. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry for the development of kinase inhibitors, antiplatelet agents, and targeted drug delivery systems . Its bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions to form amines or other functionalized derivatives. The compound is frequently employed in coupling reactions (e.g., with tert-butyl carbamates or amines) to generate precursors for pharmaceuticals, as demonstrated in the synthesis of atypical chemokine receptor 3 (ACKR3) agonists and pyrido[2,3-d]pyrimidin-7(8H)-one-based kinase inhibitors .
Properties
Molecular Formula |
C5H10BrNO2 |
|---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
methyl N-(3-bromopropyl)carbamate |
InChI |
InChI=1S/C5H10BrNO2/c1-9-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) |
InChI Key |
KSFQGVGRUXUPFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Reactivity : The bromine in this compound enhances nucleophilic substitution efficiency compared to chlorine in Ethyl 3-chloropropyl(methyl)carbamate, which requires harsher conditions .
- Protecting Groups : The fluorenylmethyl group in (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate enables temporary protection in peptide synthesis (Fmoc strategy), whereas benzyl groups offer stability in acidic conditions .
- Solubility and Lipophilicity : Benzyl and fluorenylmethyl substituents increase lipophilicity, impacting membrane permeability in drug candidates, while hydroxypropyl groups improve aqueous solubility .
This compound in Medicinal Chemistry
- ACKR3 Agonists : Served as a precursor in reductive amination and coupling reactions to synthesize compounds with antiplatelet activity (e.g., compound 34 in , yield: 70%) .
- Kinase Inhibitors : Used to introduce propylamine chains into pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds, achieving selective inhibition of MST3/4 kinases (compound 51, purified via silica chromatography) .
Comparative Studies
- Yield Efficiency : this compound demonstrated higher yields (87% in ) compared to tert-butyl (3-bromopropyl)carbamate derivatives (28% in ), attributed to steric hindrance from bulkier groups .
- Lipophilicity Effects : Carbamate-substituted compounds with longer alkyl chains (e.g., -propyl vs. -methyl) showed enhanced cellular uptake in cardiovascular drug delivery systems .
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